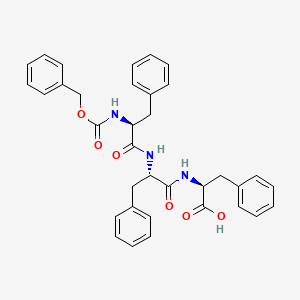

Z-Phe-phe-phe-OH

Descripción

BenchChem offers high-quality Z-Phe-phe-phe-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Phe-phe-phe-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H35N3O6/c39-32(37-31(34(41)42)23-27-17-9-3-10-18-27)29(21-25-13-5-1-6-14-25)36-33(40)30(22-26-15-7-2-8-16-26)38-35(43)44-24-28-19-11-4-12-20-28/h1-20,29-31H,21-24H2,(H,36,40)(H,37,39)(H,38,43)(H,41,42)/t29-,30-,31-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDHGVWUXAXFMT-CHQNGUEUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H35N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Self-Assembly Mechanism of Z-Phe-Phe-Phe-OH

This guide details the self-assembly mechanism, experimental protocols, and applications of the Z-Phe-Phe-Phe-OH (Z-F3) peptide.

Executive Summary

Z-Phe-Phe-Phe-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-phenylalanyl-L-phenylalanine) is a tri-aromatic peptide derivative that acts as a potent low-molecular-weight hydrogelator (LMWH) and a membrane fusion inhibitor. Unlike its shorter counterpart Z-Phe-Phe-OH (Z-F2), the addition of a third phenylalanine residue significantly enhances the hydrophobicity and

Molecular Architecture & Driving Forces

The self-assembly of Z-F3 is governed by a delicate balance between solvophobic forces and directional non-covalent interactions.

Chemical Structure Analysis

The molecule consists of three distinct functional domains:

-

N-Terminal Z-Group (Benzyloxycarbonyl): Provides an aromatic "cap" that facilitates initial nucleation through

- -

Tri-Phenylalanine Core (Phe-Phe-Phe): A hydrophobic tunnel of three benzyl side chains. The "zipper-like" interlocking of these rings drives the formation of dry interfaces within the fibril core.

-

C-Terminal Carboxyl Group (-COOH): Provides pH-responsiveness. At neutral/acidic pH, protonation reduces solubility, triggering assembly. At alkaline pH, deprotonation (COO⁻) induces repulsion, maintaining a sol state.

Mechanistic Pathway

The assembly follows a Nucleation-Elongation model:

-

Phase I (Monomeric State): In organic solvents (e.g., HFIP, DMSO) or high pH aqueous solutions, Z-F3 exists as monomers or small oligomers.

-

Phase II (Nucleation): Upon water addition or pH neutralization, hydrophobic shielding forces the aromatic rings to stack. The Z-group acts as a template, locking the peptides into a

-sheet-like conformation. -

Phase III (Elongation): Intermolecular Hydrogen Bonding (H-bonding) between the peptide backbones stabilizes the stack, leading to rapid 1D growth into nanofibrils.

-

Phase IV (Entanglement): Fibrils bundle laterally to form fibers, which entangle to create a 3D porous network (Hydrogel) capable of trapping water via capillary forces.

Caption: Interplay of non-covalent forces driving the transition from Z-F3 monomers to a self-supporting hydrogel network.

Experimental Protocols

Hydrogel Preparation (Solvent-Switch Method)

This method yields homogenous, reproducible hydrogels suitable for drug delivery or cell culture.

Reagents:

-

Z-Phe-Phe-Phe-OH (Lyophilized powder, >95% purity).

-

DMSO (Dimethyl sulfoxide) or HFIP (Hexafluoroisopropanol).

-

Ultrapure Water (Milli-Q) or PBS (Phosphate Buffered Saline).

Protocol:

-

Stock Solution: Dissolve Z-F3 in DMSO at a concentration of 100 mg/mL . Vortex until completely clear.

-

Note: DMSO is preferred for biological applications; HFIP is better for structural analysis (TEM) as it evaporates easily.

-

-

Triggering Assembly: Rapidly dilute the stock solution into water/PBS to a final concentration of 0.5 – 2.0 wt% (approx. 5–20 mg/mL).

-

Example: Add 50 µL of Stock to 950 µL of PBS.

-

-

Incubation: Leave undisturbed at room temperature (25°C). Gelation typically occurs within 1–30 minutes depending on concentration.

-

Verification: Perform the "Inverted Vial Test". If the material does not flow when the vial is turned upside down, a hydrogel has formed.

Hydrogel Preparation (pH-Switch Method)

Ideal for avoiding organic solvents in sensitive biological assays.

Protocol:

-

Alkaline Dissolution: Suspend Z-F3 in water. Add 0.5M NaOH dropwise while vortexing until the solution becomes clear (pH ~10-11).

-

Neutralization: Carefully add 0.1M HCl or GDL (Glucono-delta-lactone) to lower the pH to 7.0–6.0.

-

Gelation: As the pH approaches the pKa of the carboxyl group, the charge is neutralized, triggering immediate self-assembly.

Characterization & Data Analysis

To validate the mechanism and structure, the following characterization workflow is required.

| Technique | Parameter Measured | Expected Outcome for Z-F3 |

| TEM / SEM | Morphology | Long, unbranched nanofibrils (10–100 nm diameter); dense network. |

| Circular Dichroism (CD) | Secondary Structure | Negative peak at ~218 nm, indicating |

| Rheology | Mechanical Strength | Storage Modulus (G') > Loss Modulus (G''); G' typically 1–10 kPa. |

| Thioflavin T (ThT) | Amyloid Character | Strong fluorescence emission at 482 nm upon binding, confirming amyloid-like assembly. |

| FTIR | Molecular Bonding | Amide I peak at ~1630 cm⁻¹ ( |

Characterization Workflow Diagram

Caption: Standardized workflow for validating the physicochemical properties of Z-F3 assemblies.

Applications in Biomedicine

Membrane Fusion Inhibition

Z-Phe-Phe-Phe-OH is widely cited as a fusion inhibitor .[5][8][9] The self-assembly mechanism is directly linked to this function.

-

Mechanism: The hydrophobic Z-F3 fibrils or oligomers insert into the lipid bilayer of cell membranes. This insertion increases the membrane rigidity and alters the curvature, energetically penalizing the fusion pore formation required for virus entry or vesicle fusion.

-

Usage: It is used as a control in endocytosis/fusion assays to distinguish between fusion-mediated uptake and active transport.

Tissue Engineering Scaffolds

The high mechanical stiffness (due to the third Phe residue) makes Z-F3 hydrogels suitable for supporting 3D cell culture. The nanofibrous architecture mimics the extracellular matrix (ECM), promoting cell adhesion and proliferation.

References

-

Self-Assembly of Z-Phe-Phe-Phe-OH Hydrogels: Hydrogel compositions.

-

Source:

-

-

Fusion Inhibition Mechanism: Novel Fusogenic Liposomes for Fluorescent Cell Labeling and Membrane Modific

-

Source:

-

-

Peptide Self-Assembly Fundamentals: The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine. MDPI. (2015).

-

Source:

-

-

Tripeptide Nanostructures: Self-Assembly of Phenylalanine Oligopeptides: Insights from Experiments and Simul

-

Source:

-

Sources

- 1. Structural Polymorphism in a Self-Assembled Tri-Aromatic Peptide System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Versatile Small Molecule Motifs for Self-assembly in Water and Formation of Biofunctional Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Anti–phagocytosis-blocking repolarization-resistant membrane-fusogenic liposome (ARMFUL) for adoptive cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transportation of AIE-visualized nanoliposomes is dominated by the protein corona - PMC [pmc.ncbi.nlm.nih.gov]

piezoelectric properties of Z-Phe-Phe-Phe-OH nanostructures

An In-depth Technical Guide to the Piezoelectric Properties of Aromatic Peptide Nanostructures: A Prospective Analysis of Z-Phe-Phe-Phe-OH

Authored by: Gemini, Senior Application Scientist

Abstract

The field of biomaterials is witnessing a paradigm shift towards functional, self-assembling systems. Among these, peptide-based nanostructures have emerged as a promising class of materials for bioelectronics and biomedical devices due to their inherent biocompatibility, chemical diversity, and piezoelectric properties. This technical guide provides a comprehensive overview of the principles, synthesis, and characterization of piezoelectric peptide nanostructures. While the well-studied diphenylalanine (FF) peptide serves as a foundational model, we extend these principles to the prospective analysis of the N-terminally protected tripeptide, Carboxybenzyl-Phenylalanine-Phenylalanine-Phenylalanine (Z-Phe-Phe-Phe-OH). This document is intended for researchers, materials scientists, and drug development professionals, offering both foundational knowledge and a practical framework for investigating novel peptide-based piezoelectric systems. We delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative literature.

Introduction: The Dawn of Peptide-Based Piezoelectricity

Piezoelectricity is the phenomenon where a material generates an electric charge in response to applied mechanical stress.[1] This effect is reciprocal; applying an electric field induces a mechanical strain in the material.[2] Traditionally dominated by inorganic ceramics and polymers, the field is increasingly turning to biological materials.[3] Peptides, in particular, offer a unique advantage: their ability to spontaneously self-assemble into highly ordered, noncentrosymmetric nanostructures—a prerequisite for piezoelectricity.[4]

This self-assembly is governed by a delicate interplay of non-covalent interactions, including hydrogen bonding, π-π stacking between aromatic residues, and van der Waals forces.[4] The resulting nanostructures, such as nanotubes, nanofibers, and nanoplates, possess remarkable mechanical rigidity and strong piezoelectric activity.[5][6] These properties make them ideal candidates for a new generation of biocompatible devices, including:

-

Biosensors: Detecting biological events through mechanical-to-electrical signal transduction.

-

Energy Harvesters: Converting ambient mechanical energy (e.g., bodily movements, acoustic waves) into electrical power for implantable devices like pacemakers or insulin pumps.[7][8]

-

Tissue Engineering Scaffolds: Providing electrical cues to stimulate cell proliferation and differentiation.[3]

The focus of this guide, Z-Phe-Phe-Phe-OH, combines two key design elements to potentially enhance piezoelectric performance: the triphenylalanine core, which provides a robust framework for π-π stacking, and the N-terminal Carboxybenzyl (Z) protecting group, which can influence supramolecular packing and dipole alignment.

The Molecular Blueprint: From Amino Acid Sequence to Piezoelectric Function

The piezoelectric response of a peptide nanostructure is not an accident of its composition but a direct consequence of its hierarchical organization. The journey from a single peptide molecule to a functional material is a study in molecular engineering.

The Role of Self-Assembly

Self-assembly is the autonomous organization of molecules into stable, structurally well-defined aggregates.[9] For short aromatic peptides, this process is typically initiated by changing solvent conditions, such as exposing a peptide solution in a polar organic solvent (e.g., hexafluoroisopropanol, HFIP) to an aqueous environment.[10] This solvent switch triggers hydrophobic collapse and promotes the formation of intermolecular hydrogen bonds, leading to ordered nanostructures.[11] The final morphology—be it tubes, fibers, or plates—is dictated by the peptide's sequence, chirality, and the presence of protecting groups.[12]

Causality of Component Selection: Why Z-Phe-Phe-Phe-OH?

-

Phenylalanine (Phe): The aromatic side chains of phenylalanine are crucial. They facilitate strong π-π stacking interactions, which not only contribute to the structural stability of the nanostructure but also play a role in establishing the necessary polar order.

-

Triphenylalanine (FFF) Core: Compared to the widely studied diphenylalanine (FF), the triphenylalanine (FFF) sequence offers an extended aromatic system. Triphenylalanine is known to self-assemble into β-sheet nanoplates.[13] This extended structure can potentially lead to more extensive and ordered hydrogen bond networks, which are critical for establishing a net dipole moment across the material.

-

Carboxybenzyl (Z) Group: N-terminal protecting groups are not passive participants. The Z-group (Cbz) is bulky and aromatic, influencing the steric and electronic environment of the peptide backbone. Research on related molecules, such as Cbz-Phe derivatives, has shown that modifications to the aromatic system can dramatically enhance piezoelectric performance by directing crystallization and improving dipole alignment.[14] The Z-group in Z-Phe-Phe-Phe-OH is hypothesized to enforce a specific packing arrangement that enhances the overall polarity of the unit cell, thereby boosting the piezoelectric response.

The logical relationship between molecular design and the resulting piezoelectric properties is illustrated in the diagram below.

Caption: Workflow for Z-Phe-Phe-Phe-OH nanostructure synthesis via vapor diffusion.

Protocol Steps:

-

Substrate Cleaning: Thoroughly clean the chosen substrates by sonicating them sequentially in methanol, isopropanol, and DI water for 15 minutes each. Dry the substrates under a gentle stream of nitrogen gas. Causality: A pristine surface is critical to prevent heterogeneous nucleation and ensure uniform film formation.

-

Peptide Stock Solution: Prepare a stock solution of Z-Phe-Phe-Phe-OH in HFIP at a concentration of 1-20 mg/mL. Vortex the solution until the peptide is fully dissolved. Causality: HFIP is an excellent solvent for peptides as it breaks up pre-existing aggregates, ensuring the self-assembly process starts from a monomeric state.

-

Deposition: Deposit a 5-10 µL droplet of the peptide solution onto the center of the cleaned substrate.

-

Controlled Self-Assembly: Immediately place the substrate inside a sealed petri dish or desiccator. Place a small, open vial containing 1-2 mL of DI water next to the substrate. The water vapor will slowly diffuse into the HFIP droplet. Causality: The slow introduction of water, a poor solvent for the peptide, gradually induces supersaturation and triggers nucleation and growth. This slow rate is key to achieving high crystallinity.

-

Incubation and Drying: Allow the assembly to proceed for 12-48 hours at room temperature. The HFIP will gradually evaporate, leaving behind a film of self-assembled nanostructures. Once the film appears dry, remove it from the chamber for analysis.

Characterization of Piezoelectric Properties

A multi-faceted approach is required to fully characterize the synthesized nanostructures, linking their morphology to their piezoelectric function.

Morphological Analysis

-

Scanning Electron Microscopy (SEM): To visualize the overall morphology, size distribution, and alignment of the nanostructures.

-

Atomic Force Microscopy (AFM): To obtain high-resolution topographical images and determine the precise dimensions (height, width) of individual nanostructures.

Piezoresponse Force Microscopy (PFM)

PFM is the cornerstone technique for probing piezoelectricity at the nanoscale. [1]It is a contact-mode AFM technique where a conductive probe applies a periodic AC voltage to the sample surface, and the resulting mechanical deformation is detected by the cantilever. [15] Experimental Protocol: PFM Analysis

-

Instrument Setup: Use a commercial AFM equipped with a PFM module. Select a conductive cantilever (e.g., Pt/Ir-coated silicon) with an appropriate spring constant (typically 1-5 N/m).

-

Locate Area of Interest: Obtain a standard AFM topography image to identify a suitable area with well-formed nanostructures.

-

PFM Imaging:

-

Apply an AC modulation voltage (V_ac) of 1-5 V at a frequency well below the cantilever's contact resonance (e.g., 10-50 kHz) to the tip.

-

Simultaneously scan the topography and the PFM response. The lock-in amplifier will measure two key outputs:

-

PFM Amplitude: Proportional to the magnitude of the piezoelectric coefficient (d_eff). It indicates how strongly the material deforms.

-

PFM Phase: Reveals the direction of the polarization vector. A 180° phase difference between two regions indicates oppositely oriented piezoelectric domains.

-

-

-

Local Piezoelectric Spectroscopy:

-

Position the tip over a specific nanostructure.

-

Apply a series of DC voltage pulses of increasing magnitude (e.g., from -10 V to +10 V and back) while keeping the AC voltage applied.

-

Measure the resulting PFM amplitude and phase at each DC voltage step.

-

Plotting the PFM amplitude vs. DC voltage generates a "butterfly loop," while plotting the phase vs. DC voltage generates a hysteresis loop. Causality: The shape of these loops provides definitive proof of switchable ferroelectric-like behavior and allows for the determination of the local coercive voltage required to flip the polarization. [16]

-

Data Interpretation and Quantitative Analysis

The effective piezoelectric coefficient (d_eff) can be estimated from the PFM amplitude signal. While precise calibration is complex, a relative comparison of piezoelectric activity is straightforward. Stronger amplitude signals correspond to a higher piezoelectric response.

| Peptide System | Reported Piezoelectric Coefficient (d₃₃) | Reference |

| Diphenylalanine (FF) Microrods | 17.9 pm/V | [4] |

| Diphenylalanine (FF) Nanotubes | > 60 pm/V | [4] |

| Cbz-Phe(4F) Single Crystals | 17.9 pm/V | [14] |

| Pro-Phe-Phe | ~27 pm/V (predicted d₃₅) | [17] |

| Z-Phe-Phe-Phe-OH | To be determined experimentally | N/A |

Table 1: Comparison of piezoelectric coefficients for various peptide-based nanostructures. The values for Z-Phe-Phe-Phe-OH are the target of the proposed investigation.

Potential Applications in Drug Development and Biomedical Research

The unique properties of piezoelectric peptides like Z-Phe-Phe-Phe-OH open up novel avenues for therapeutic and diagnostic applications.

-

Smart Drug Delivery: Nanocarriers made from piezoelectric peptides could be designed to release a therapeutic payload in response to a specific mechanical stimulus (e.g., ultrasound). The mechanical energy would be converted into a localized electrical signal, triggering a conformational change that releases the drug.

-

Cellular Scaffolds: Scaffolds for nerve or bone regeneration could utilize the piezoelectric effect to provide electrical stimulation to cells in response to natural physiological movements, promoting growth and differentiation. [3]* High-Sensitivity Biosensors: Functionalizing the peptide nanostructures with antibodies or other recognition elements could create highly sensitive biosensors. The binding of a target analyte would induce a small mechanical change, generating a detectable electrical signal.

Conclusion and Future Outlook

This guide has provided a comprehensive framework for understanding, synthesizing, and characterizing the . By leveraging the principles established from simpler aromatic peptides and understanding the causal relationships between molecular structure and piezoelectric function, researchers are well-equipped to explore this promising material. The successful demonstration of piezoelectricity in Z-Phe-Phe-Phe-OH would represent a significant step forward in the rational design of functional biomaterials. Future work should focus on optimizing the self-assembly conditions to maximize the piezoelectric response, exploring the material's biocompatibility and biodegradability, and fabricating prototype devices to validate its potential in real-world biomedical applications.

References

-

Li, C., et al. (2020). Piezoelectric Peptide and Metabolite Materials. PubMed Central, NIH. Retrieved from [Link]

-

Research Communities. (2021). Piezoelectric Biomaterials: Ultrashort Helical Peptide Assemblies for Efficient and Environment Friendly Power Generation. Retrieved from [Link]

-

European Commission. (2021). Peptide nanotechnology paves the way for organic electronics. Retrieved from [Link]

-

Cohen, R. E. (n.d.). First Principles Theories of Piezoelectric Materials. arXiv. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Z-Phe-OH [1161-13-3]. Retrieved from [Link]

-

MDPI. (2022). Application of Piezoelectric Material and Devices in Bone Regeneration. Retrieved from [Link]

-

ResearchGate. (2025). New piezoelectric materials based on Phe-Leu and Leu-Phe dipeptides. Retrieved from [Link]

-

Ozawa, Y., et al. (2019). Self-assembly of tripeptides into γ-turn nanostructures. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (2025). High Resolution Piezoresponse Force Microscopy Study of Self-Assembled Peptide Nanotubes. Retrieved from [Link]

-

Hu, K., et al. (n.d.). Design and Manufacturing of Piezoelectric Biomaterials for Bioelectronics and Biomedical Applications. PubMed Central, NIH. Retrieved from [Link]

-

ACS Publications. (2024). Piezoelectric Peptide Nanotube Substrate Sensors Activated through Sound Wave Energy. Retrieved from [Link]

-

Nanosurf. (n.d.). Piezoelectric force microscopy (PFM). Retrieved from [Link]

-

Kalinin, S. V., et al. (2019). Piezoresponse force microscopy and nanoferroic phenomena. PubMed Central, NIH. Retrieved from [Link]

-

Zhang, S., et al. (2014). Self-assembly of Amphiphilic Tripeptides into Nanoparticles for Drug Delivery. Science Alert. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Self-Assembly of Peptides to Nanostructures. Retrieved from [Link]

-

RSC Publishing. (n.d.). New archetypes in self-assembled Phe-Phe motif induced nanostructures from nucleoside conjugated-diphenylalanines. Retrieved from [Link]

-

ResearchGate. (n.d.). SEM images of the Boc-Phe-Phe-OH particles fabricated according to the.... Retrieved from [Link]

-

Nanosurf. (n.d.). Piezo Force Microscopy (PFM). Retrieved from [Link]

-

MDPI. (n.d.). Peptide Self-Assembled Nanostructures: From Models to Therapeutic Peptides. Retrieved from [Link]

-

Ozawa, Y., et al. (2019). Self-assembly of tripeptides into γ-turn nanostructures. RSC Publishing. Retrieved from [Link]

-

Gruverman, A., & Kalinin, S. V. (2006). Piezoresponse force microscopy and recent advances in nanoscale studies of ferroelectrics. DigitalCommons@UNL. Retrieved from [Link]

-

Zelenovskiy, P. S., et al. (2015). Morphology and Piezoelectric Properties of Diphenylalanine Microcrystals Grown from Methanol-Water Solution. ResearchGate. Retrieved from [Link]

Sources

- 1. nanosurf.com [nanosurf.com]

- 2. arxiv.org [arxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Piezoelectric Peptide and Metabolite Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Peptide nanotechnology paves the way for organic electronics | Research and Innovation [projects.research-and-innovation.ec.europa.eu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Self-assembly of tripeptides into γ-turn nanostructures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. New archetypes in self-assembled Phe-Phe motif induced nanostructures from nucleoside conjugated-diphenylalanines - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Self-assembly of tripeptides into γ-turn nanostructures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Design and Manufacturing of Piezoelectric Biomaterials for Bioelectronics and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piezoresponse force microscopy and nanoferroic phenomena - PMC [pmc.ncbi.nlm.nih.gov]

- 16. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability of Z-Phe-Phe-Phe-OH Hydrogels

This guide provides a comprehensive technical overview of the thermodynamic principles governing the stability of hydrogels formed from the self-assembly of the tripeptide N-carbobenzyloxy-L-phenylalanyl-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-Phe-OH). It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular forces and environmental factors that dictate the formation, persistence, and mechanical properties of these promising biomaterials.

Introduction: The Promise of Tripeptide Hydrogels

Self-assembling peptide hydrogels are a class of biomaterials that have garnered significant interest for applications ranging from tissue engineering and regenerative medicine to controlled drug delivery.[1][2] Their appeal lies in their inherent biocompatibility, biodegradability, and the tunable nature of their mechanical and chemical properties.[2] At the heart of these materials are short peptide sequences that, under specific environmental triggers, spontaneously organize into complex, three-dimensional nanofibrous networks capable of entrapping large volumes of water.[1][3]

The tripeptide Z-Phe-Phe-Phe-OH is a prime candidate for forming such hydrogels. The phenylalanine (Phe) residue is a well-established motif in driving the self-assembly of peptides into nanostructures and hydrogels.[4] The repeating Phe-Phe-Phe sequence amplifies the intermolecular interactions that lead to hydrogelation. The N-terminal benzyloxycarbonyl (Z or Cbz) group plays a crucial role, not only as a protecting group in peptide synthesis but also as an active participant in the self-assembly process, contributing to the overall stability of the hydrogel network.[5][6]

This guide will delve into the fundamental thermodynamic forces driving the self-assembly of Z-Phe-Phe-Phe-OH, the key environmental factors influencing its stability, and the state-of-the-art methodologies for its characterization.

The Thermodynamics of Self-Assembly: A Delicate Balance

The formation of a Z-Phe-Phe-Phe-OH hydrogel is a thermodynamically driven process governed by the change in Gibbs free energy (ΔG). The transition from a solution of individual peptide monomers to an ordered, water-filled network is spontaneous only if ΔG is negative. This is described by the Gibbs equation:

ΔG = ΔH – TΔS

Where:

-

ΔG is the change in Gibbs free energy.

-

ΔH is the change in enthalpy.

-

T is the temperature in Kelvin.

-

ΔS is the change in entropy.

For hydrogelation to occur, the enthalpic and entropic contributions must strike a favorable balance.

Enthalpic Contributions (ΔH): The Driving Forces of Attraction

The self-assembly of Z-Phe-Phe-Phe-OH is primarily driven by a combination of non-covalent interactions that result in a negative (exothermic) change in enthalpy. These interactions include:

-

Hydrogen Bonding: The peptide backbone provides ample opportunities for the formation of intermolecular hydrogen bonds, leading to the formation of stable, repeating secondary structures like β-sheets.[7][8] These extended hydrogen bond networks are a hallmark of many self-assembling peptide hydrogels.

-

π-π Stacking: The aromatic phenylalanine side chains and the benzyloxycarbonyl (Z) group are key contributors to the stability of the hydrogel through π-π stacking interactions.[7][9] The overlapping of the electron-rich aromatic rings creates a significant attractive force that promotes the ordered arrangement of the peptide monomers. The Z-group, with its own phenyl ring, enhances these stacking interactions compared to smaller protecting groups.[5]

-

Hydrophobic Interactions: The hydrophobic nature of the phenylalanine residues and the Z-group drives them to minimize their contact with water. This results in the aggregation of these hydrophobic moieties in the core of the nanofibrils, further stabilizing the self-assembled structure.[7]

Entropic Contributions (ΔS): The Cost of Ordering

The formation of a highly ordered hydrogel network from a disordered solution of peptide monomers would intuitively suggest a decrease in entropy (negative ΔS), which would be thermodynamically unfavorable. However, the overall entropy change of the system must also account for the displacement of water molecules. As the hydrophobic peptide components aggregate, they release ordered water molecules from their hydration shells into the bulk solvent, leading to a significant increase in the overall entropy of the system. This "hydrophobic effect" is a major driving force for the self-assembly of amphiphilic molecules in aqueous environments.

Key Factors Influencing Hydrogel Stability

The thermodynamic stability of Z-Phe-Phe-Phe-OH hydrogels is not an intrinsic property but is highly sensitive to the surrounding environment. Understanding and controlling these factors is critical for designing hydrogels with desired properties for specific applications.

pH

The pH of the aqueous solution has a profound effect on the ionization state of the C-terminal carboxylic acid group of Z-Phe-Phe-Phe-OH. At pH values below its pKa, the carboxylic acid is protonated and neutral, which can facilitate hydrogen bonding and reduce electrostatic repulsion between monomers, thus promoting self-assembly. Conversely, at pH values above the pKa, the carboxylate group is deprotonated and negatively charged, leading to increased electrostatic repulsion that can inhibit or even reverse hydrogelation. Judicious pH adjustment is a common method to trigger the gelation of peptide-based hydrogels.[10][11]

Temperature

Temperature influences the delicate enthalpy-entropy balance. For many peptide hydrogels, an increase in temperature can strengthen hydrophobic interactions, thus favoring gelation. However, at very high temperatures, the increased kinetic energy can disrupt the weaker non-covalent interactions, leading to the dissolution of the hydrogel.[12] The thermal stability of Z-Phe-Phe-Phe-OH hydrogels is expected to be robust due to the significant contribution of π-π stacking interactions.

Concentration

There exists a critical gelation concentration (CGC) below which a stable, self-supporting hydrogel will not form. Above the CGC, the peptide monomers are present in sufficient numbers to form a continuous, entangled network of nanofibers. Increasing the concentration of Z-Phe-Phe-Phe-OH above the CGC generally leads to mechanically stronger and more stable hydrogels due to a higher density of fibrillar cross-links.[12]

Solvent

The choice of solvent can significantly impact hydrogel formation. While water is the primary solvent for hydrogels, the presence of organic co-solvents can alter the solubility of the peptide and the strength of the non-covalent interactions driving self-assembly. For instance, some peptides require initial dissolution in a more organic solvent before a "solvent switch" to an aqueous environment to trigger gelation.[5]

Experimental Characterization of Thermodynamic Stability

A suite of biophysical techniques is employed to quantitatively assess the thermodynamic stability and mechanical properties of Z-Phe-Phe-Phe-OH hydrogels.

Rheology

Rheology is the study of the flow and deformation of matter and is a powerful tool for characterizing the mechanical properties of hydrogels.[2][13] Oscillatory rheology, in particular, provides quantitative data on the viscoelastic properties of the material.

-

Storage Modulus (G'): Represents the elastic component of the hydrogel and is a measure of the energy stored during deformation. A high G' is indicative of a strong, solid-like gel.

-

Loss Modulus (G''): Represents the viscous component and is a measure of the energy dissipated as heat.

-

Gelation Kinetics: Time-sweep experiments can monitor the evolution of G' and G'' over time to determine the rate of hydrogel formation.

-

Thermal Stability: Temperature-sweep experiments can identify the gel-sol transition temperature (Tgel), providing a direct measure of the hydrogel's thermal stability.

| Parameter | Description | Significance for Stability |

| Storage Modulus (G') | Measure of the elastic, solid-like behavior. | Higher G' indicates a mechanically more stable hydrogel. |

| Loss Modulus (G'') | Measure of the viscous, liquid-like behavior. | The ratio of G'/G'' indicates the degree of gelation. |

| Gel-Sol Transition Temperature (Tgel) | The temperature at which the hydrogel melts into a solution. | A direct measure of the thermal stability of the hydrogel. |

| Critical Gelation Concentration (CGC) | The minimum concentration of gelator required for hydrogel formation. | A lower CGC suggests a more efficient self-assembly process. |

Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique that can directly measure the heat changes associated with molecular interactions. In the context of hydrogel formation, ITC can be used to determine the thermodynamic parameters (ΔH and ΔS) of the self-assembly process. By titrating a concentrated solution of the peptide into a buffer, the heat of dilution and the heat of assembly can be measured, providing fundamental insights into the enthalpic and entropic driving forces.

Spectroscopy

Spectroscopic techniques provide information about the molecular structure and interactions within the hydrogel.

-

Circular Dichroism (CD) Spectroscopy: CD is used to determine the secondary structure of the peptides within the hydrogel. The presence of characteristic signals, such as a minimum around 210-220 nm, can confirm the formation of β-sheet structures, which are crucial for the stability of many peptide hydrogels.[8]

-

Fluorescence Spectroscopy: The intrinsic fluorescence of the phenylalanine residues can be used to probe the local environment and the degree of aggregation. A blue shift in the emission maximum is often indicative of the transfer of the aromatic side chains to a more hydrophobic environment within the core of the nanofibers.[14] Thioflavin T (ThT) is a fluorescent dye that exhibits enhanced fluorescence upon binding to β-sheet-rich amyloid-like fibrils, making it a useful tool for confirming the presence of these structures in the hydrogel network.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the hydrogen bonding and secondary structure of the peptide backbone. The position of the amide I band (around 1600-1700 cm⁻¹) is sensitive to the peptide's conformation, with a peak around 1630 cm⁻¹ being characteristic of β-sheet structures.

Experimental Protocols

Preparation of Z-Phe-Phe-Phe-OH Hydrogels

A common method for preparing peptide hydrogels is through a pH-triggered approach.[15]

-

Dissolution: Dissolve the Z-Phe-Phe-Phe-OH peptide in a suitable solvent at a basic pH (e.g., in a dilute NaOH solution) to ensure complete solubilization of the deprotonated peptide.

-

pH Adjustment: Slowly add a weak acid (e.g., a solution of glucono-δ-lactone, which hydrolyzes to gluconic acid) or a suitable buffer to gradually lower the pH of the solution.

-

Gelation: As the pH approaches and drops below the pKa of the C-terminal carboxylic acid, the peptide will become less soluble and begin to self-assemble. The solution will become increasingly viscous and eventually form a self-supporting hydrogel.

-

Verification: The formation of a hydrogel can be confirmed by the vial inversion test, where the vial containing the sample is inverted, and a stable gel will not flow.

Rheological Characterization

-

Sample Loading: Carefully load the hydrogel onto the rheometer plate, ensuring no air bubbles are trapped.

-

Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region (LVER), where G' and G'' are independent of the applied strain.

-

Frequency Sweep: Within the LVER, perform a frequency sweep to characterize the viscoelastic properties of the hydrogel as a function of frequency.

-

Temperature Sweep: Apply a controlled temperature ramp to determine the Tgel.

Visualizing the Process

Self-Assembly and Stability Workflow

Caption: Workflow for the formation and thermodynamic characterization of Z-Phe-Phe-Phe-OH hydrogels.

Factors Influencing Thermodynamic Stability

Caption: Interplay of intrinsic and extrinsic factors governing hydrogel stability.

Conclusion

The thermodynamic stability of Z-Phe-Phe-Phe-OH hydrogels is a multifaceted property arising from a delicate interplay of non-covalent interactions and environmental conditions. The inherent propensity of the triphenylalanine sequence to self-assemble, augmented by the π-stacking contributions of the N-terminal benzyloxycarbonyl group, provides a strong enthalpic driving force for hydrogelation. By carefully controlling parameters such as pH, temperature, and concentration, researchers can fine-tune the mechanical properties and stability of these hydrogels to meet the demands of various biomedical applications. The experimental techniques outlined in this guide provide a robust framework for the comprehensive characterization of these promising biomaterials, paving the way for their rational design and successful implementation in drug delivery and tissue engineering.

References

- Phe–Phe-Based Macroscopic Supramolecular Hydrogel Construction Strategies and Biomedical Applications | Chem & Bio Engineering - ACS Publications. (2024-08-12).

- N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine - MySkinRecipes.

- The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - MDPI.

- Z-Phe-OH 99 1161-13-3 - Sigma-Aldrich.

- Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - NIH. (2021-06-15).

- Synthesis and characterization of self-assembling peptides and depsipeptides for use in tissue engineering and in aqueous zinc batteries - KAUST Repository.

- Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins | ACS Biomaterials Science & Engineering. (2023-01-24).

- Side-Chain Halogen Effects on Self-Assembly and Hydrogelation of Cationic Phenylalanine Derivatives. (2022-07-16).

- Supramolecular Phenylalanine-Derived Hydrogels for the Sustained Release of Functional Proteins - PMC - NIH.

- Tripeptide self-assembled hydrogels: Unexpected twists of chirality - ResearchGate. (2025-08-07).

- Phe–Phe-Based Macroscopic Supramolecular Hydrogel Construction Strategies and Biomedical Applications - Semantic Scholar.

- Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC - PubMed Central. (2022-08-25).

- A Review on the Rheological Properties of Single Amino Acids and Short Dipeptide Gels.

- Spectroscopic Investigation of Hydrogels Formed from Phenylalanine | Request PDF. (2024-12-10).

- Chemical Reactions Directed Peptide Self-Assembly - PMC - PubMed Central - NIH.

- Structure and Properties of the Hydrogel-Forming Tripeptide Glycyl-histidyl-glycine with Varying Sample Composition. (2020-09-23).

- Tailoring the self-assembly of a tripeptide for the formation of antimicrobial surfaces - Nanoscale (RSC Publishing).

- Benzyloxycarbonyl-L-phenylalanine | C17H17NO4 | CID 70878 - PubChem - NIH.

- Applications of self-assembling ultrashort peptides in bionanotechnology - RSC Publishing. (2019-01-08).

- Unzipping the role of chirality in nanoscale self-assembly of tripeptide hydrogels. (2025-08-08).

- Ultra-Short Peptide Hydrogels as 3D Bioprinting Materials - PMC - NIH. (2026-01-02).

- Simple pH-Triggered Control over Hydrogel Formation by Acetyl Valine - PMC - NIH.

- Self-Assembly, Bioactivity, and Nanomaterials Applications of Peptide Conjugates with Bulky Aromatic Terminal Groups | ACS Applied Bio Materials. (2023-02-03).

- Molecular Self-Assembly and Supramolecular Chemistry of Cyclic Peptides | Chemical Reviews - ACS Publications. (2021-05-03).

- Phe-Phe-Based Macroscopic Supramolecular Hydrogel Construction Strategies and Biomedical Applications - PubMed. (2024-08-12).

- (PDF) Hydrogel Preparation Technologies: Relevance Kinetics, Thermodynamics and Scaling up Aspects - ResearchGate. (2019-03-02).

- Effect of pH on the Emergent Viscoelastic Properties of Cationic Phenylalanine-Derived Supramolecular Hydrogels - PMC - NIH. (2025-11-01).

- N-Carbobenzyloxy-L-phenylalanine, 99+% 5 g | Buy Online | Thermo Scientific Chemicals.

- Hydrogels of halogenated Fmoc-short peptides for potential application in tissue engineering | Request PDF - ResearchGate. (2025-08-09).

- Rheological properties of peptide-based hydrogels for biomedical and other applications - Chemical Society Reviews (RSC Publishing). (2010-04-26).

- Thermodynamics of hydrogels for applications in atmospheric water harvesting, evaporation, and desalination - RSC Publishing.

- N-Carbobenzoxy-L-phenylalanyl-L-phenylalanine - CymitQuimica.

- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group - Benchchem.

- Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative in the Gelation Dynamics of Pluronic® F127 - MDPI.

- Enhance Peptide Manufacturing Using Backbone N Protecting Groups - YouTube. (2026-01-15).

Sources

- 1. DSpace [repository.kaust.edu.sa]

- 2. mdpi.com [mdpi.com]

- 3. Phe-Phe-Based Macroscopic Supramolecular Hydrogel Construction Strategies and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine [mdpi.com]

- 5. Fmoc-Diphenylalanine Hydrogels: Optimization of Preparation Methods and Structural Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Targeting Injectable Hydrogels: The Role of Diphenylalanine Peptide Derivative in the Gelation Dynamics of Pluronic® F127 [mdpi.com]

- 10. Simple pH-Triggered Control over Hydrogel Formation by Acetyl Valine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of pH on the Emergent Viscoelastic Properties of Cationic Phenylalanine-Derived Supramolecular Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ultra-Short Peptide Hydrogels as 3D Bioprinting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Rheological properties of peptide-based hydrogels for biomedical and other applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Self-Supporting Hydrogels Based on Fmoc-Derivatized Cationic Hexapeptides for Potential Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Supramolecular Arrangement & Assembly of Z-Phe-Phe-Phe-OH

Executive Summary

The self-assembly of N-benzyloxycarbonyl-L-phenylalanyl-L-phenylalanyl-L-phenylalanine (Z-Phe-Phe-Phe-OH or Z-FFF-OH ) represents a canonical model of aromatic peptide amphiphile organization. Unlike its fluorenylmethoxycarbonyl (Fmoc) analogues, the Z-capped variant offers a unique steric profile—possessing aromaticity without the bulky tricyclic fluorene system—allowing for tighter packing regimes and distinct hydrogelation kinetics.

This guide provides a technical dissection of the Z-FFF-OH supramolecular architecture, detailing the thermodynamic drivers of its assembly, the resultant steric zipper motifs, and validated protocols for generating reproducible nanostructures.

Part 1: Molecular Architecture & Assembly Mechanism

The Building Block: Chemical Anatomy

The Z-FFF-OH molecule functions as a low-molecular-weight hydrogelator (LMWH). Its assembly is dictated by the interplay between three distinct functional regions:

| Functional Region | Chemical Moiety | Role in Supramolecular Assembly |

| N-Terminal Cap | Benzyloxycarbonyl (Z) | Provides aromatic |

| Peptide Backbone | Tri-phenylalanine (FFF) | Forms the structural spine via intermolecular hydrogen bonding (Amide I/II); directs the formation of |

| Side Chains | Phenyl Rings (x3) | Creates a hydrophobic core; enables "T-shaped" or parallel displaced |

| C-Terminus | Carboxylic Acid (-COOH) | pH-responsive switch. Deprotonated ( |

Thermodynamic Driving Forces

The transition from monomer to supramolecular polymer follows a Nucleation-Elongation mechanism .

-

Lag Phase: Monomers exist in equilibrium. The Z-group induces pre-organization but solubility remains high in organic cosolvents.

-

Nucleation: Upon water addition or pH drop, hydrophobic collapse occurs. The aromatic Z-cap and Phe side chains cluster to minimize water contact.

-

Elongation: Hydrogen bonds lock the backbone into

-sheets.[1] The assembly grows anisotropically into high-aspect-ratio nanofibers.

Supramolecular Arrangement: The Steric Zipper

While Fmoc-peptides often form hollow nanotubes, Z-FFF-OH typically favors flat nanotapes or solid fibrils due to the flexibility of the carbamate linker and the lack of the rigid fluorene group.

-

Secondary Structure: Predominantly anti-parallel

-sheets .[2] This arrangement maximizes dipole cancellation between the amide bonds. -

Lamination: These

-sheets laminate face-to-face via hydrophobic interactions of the phenylalanine rings, forming a dry "steric zipper" interface. -

Z-Group Stacking: The Z-groups interdigitate at the sheet edges, sealing the hydrophobic core and providing additional

-

Part 2: Visualization of Assembly Logic

The following diagram illustrates the hierarchical assembly pathway of Z-FFF-OH, highlighting the critical transition points controlled by solvent conditions.

Caption: Hierarchical self-assembly pathway of Z-FFF-OH from monomeric dispersion to entangled hydrogel network.

Part 3: Experimental Protocols

Synthesis & Purification (Brief)

-

Method: Standard Fmoc-SPPS (Solid Phase Peptide Synthesis) on Wang resin.

-

N-Capping: Final coupling uses Z-Cl (Benzyl chloroformate) instead of an Fmoc-amino acid.

-

Cleavage: 95% TFA, 2.5% TIPS, 2.5%

. -

Purity Requirement: >95% via HPLC is critical. Impurities (truncated peptides) drastically alter assembly kinetics.

Protocol: Solvent-Switch Assembly (Self-Validating)

This method relies on dissolving the hydrophobic peptide in a water-miscible organic solvent and triggering assembly by dilution into water.

Reagents:

-

Lyophilized Z-FFF-OH

-

HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) or DMSO (Dimethyl sulfoxide)

-

Ultra-pure Water (18.2 MΩ)

Workflow:

-

Stock Preparation: Dissolve Z-FFF-OH in HFIP to a concentration of 50-100 mg/mL .

-

Why HFIP? It is a strong H-bond donor that breaks pre-existing aggregates, ensuring a true monomeric starting state (monodispersity).

-

-

Triggering: Aliquot the stock solution into a glass vial.

-

Dilution: Rapidly inject water to reach a final peptide concentration of 0.5 - 5.0 mg/mL (typically <5% v/v HFIP).

-

Aging: Leave undisturbed at 25°C.

-

Observation: Solution turns opaque (nucleation)

translucent gel (fibril entanglement).

-

Critical Control Points (Validation):

-

Gelation Time: Should be <15 minutes at 5 mg/mL. If >1 hour, check peptide purity or HFIP freshness.

-

Reversibility: Add 1M NaOH (drops). The gel should dissolve (electrostatic repulsion of C-termini). Add HCl; the gel should reform (though likely as a precipitate if done too fast).

Part 4: Structural Characterization[1]

To confirm the supramolecular arrangement, the following multi-modal analysis is required.

| Technique | Target Observable | Expected Signature for Z-FFF-OH |

| FTIR (Fourier Transform Infrared) | Secondary Structure | Amide I peak at 1630–1640 cm⁻¹ . This red-shift indicates strong intermolecular hydrogen bonding typical of |

| Circular Dichroism (CD) | Chirality & Stacking | Negative band at ~218 nm ( |

| Thioflavin T (ThT) Assay | Amyloid Nature | Strong fluorescence enhancement at 482 nm upon binding, confirming the presence of amyloid-like cross- |

| TEM / AFM | Morphology | High-aspect-ratio nanofibrils (width 10-20 nm) or twisted ribbons. Unlike Fmoc-FF, Z-FFF often shows less branching. |

| XRD (X-Ray Diffraction) | Lattice Spacing | 4.7–4.8 Å (meridional, inter-strand H-bond distance) and ~10–12 Å (equatorial, inter-sheet stacking distance). |

Characterization Workflow Diagram

Caption: Analytical workflow to validate the supramolecular structure of Z-FFF-OH assemblies.

References

-

Gazit, E. (2007). Self-assembly of short aromatic peptides into amyloid fibrils and related nanostructures. Prion, 1(1), 32–35. [Link]

-

Adams, D. J., & Topham, P. D. (2010).[3] Peptides as building blocks for the evolution of advanced functional materials. Soft Matter, 6(16), 3707-3721. [Link]

-

Fichman, G., & Gazit, E. (2014). Self-assembly of short peptides to form hydrogels: Design of building blocks, physical properties and technological applications.[4][5][6] Acta Biomaterialia, 10(4), 1671-1682. [Link]

-

Tao, K., et al. (2016).[7] Self-assembly of short peptides: active molecules for functional nanostructures.[4][5] Chemical Society Reviews, 45, 2713-2713. [Link]

-

Draper, E. R., & Adams, D. J. (2017). Low-molecular-weight gels: The state of the art. Chem, 3(3), 390-410. [Link]

Sources

- 1. Beta sheet - Wikipedia [en.wikipedia.org]

- 2. Monellin - Wikipedia [en.wikipedia.org]

- 3. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Phe-Phe Motif for Peptide Self-Assembly in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

Application Note: Solid-Phase Synthesis of Z-Phe-Phe-Phe-OH

Abstract

This application note provides a comprehensive, field-proven protocol for the synthesis of the N-terminally protected tripeptide, Z-Phe-Phe-Phe-OH (N-benzyloxycarbonyl-L-phenylalanyl-L-phenylalanyl-L-phenylalanine), using manual solid-phase peptide synthesis (SPPS). The protocol employs the well-established Fmoc/tBu orthogonal protection strategy for the initial peptide elongation, followed by the strategic introduction of the acid-stable benzyloxycarbonyl (Z) group at the N-terminus. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth technical details, the rationale behind key experimental choices, and robust methods for in-process monitoring and final product purification.

Introduction: Navigating the Synthesis of a Protected Tripeptide

Solid-phase peptide synthesis (SPPS), pioneered by R.B. Merrifield, is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids on an insoluble polymer support.[1] This methodology simplifies the purification process by allowing excess reagents and soluble by-products to be removed by simple filtration and washing steps.[1] The most prevalent strategy, Fmoc/tBu chemistry, utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary protection of the α-amino group and acid-labile groups, such as tert-butyl (tBu), for the permanent protection of reactive amino acid side chains.[2][3]

The synthesis of Z-Phe-Phe-Phe-OH presents a unique challenge that requires a hybrid protection strategy. While the internal peptide bonds are constructed using standard Fmoc-protected phenylalanine, the final N-terminal residue is introduced as Z-phenylalanine. The benzyloxycarbonyl (Z or Cbz) group is a classic amine protecting group, traditionally used in solution-phase synthesis, which offers stability against the basic conditions used for Fmoc removal.[4]

A critical consideration in this synthesis is the stability of the N-terminal Z-group during the final cleavage of the peptide from the solid support.[5] The target peptide, with a C-terminal carboxylic acid, necessitates the use of a resin like Wang resin, which is cleaved under acidic conditions, typically with a high concentration of trifluoroacetic acid (TFA). However, the Z-group can exhibit some lability under these strong acidic conditions. Therefore, the cleavage step must be carefully controlled and optimized to maximize the yield of the desired N-terminally protected product. This protocol addresses this challenge by providing a detailed workflow from resin preparation to final purification.

Materials and Reagents

For a successful synthesis, it is imperative to use high-quality, peptide-synthesis-grade reagents and solvents.

| Reagent | Grade | Purpose |

| Wang Resin (100-200 mesh, ~0.8 mmol/g) | Peptide Synthesis | Solid support for peptide assembly. |

| Fmoc-Phe-OH | Peptide Synthesis | Second and third amino acid residues. |

| Z-Phe-OH | Peptide Synthesis | N-terminal amino acid residue. |

| N,N'-Diisopropylcarbodiimide (DIC) | Peptide Synthesis | Coupling reagent. |

| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis | Racemization suppressor. |

| HBTU | Peptide Synthesis | Coupling reagent. |

| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis | Base for coupling reaction. |

| Piperidine | ACS Grade | Fmoc deprotection agent. |

| N,N-Dimethylformamide (DMF) | Peptide Synthesis | Primary solvent for washing and reactions. |

| Dichloromethane (DCM) | ACS Grade | Solvent for resin swelling and washing. |

| Methanol (MeOH) | ACS Grade | Solvent for washing. |

| Trifluoroacetic acid (TFA) | Reagent Grade | Cleavage reagent. |

| Triisopropylsilane (TIS) | Reagent Grade | Scavenger for cleavage. |

| Diethyl ether (cold) | ACS Grade | Peptide precipitation. |

| Acetonitrile (ACN) | HPLC Grade | Mobile phase for purification. |

| Ninhydrin | ACS Grade | For Kaiser test. |

| Phenol | ACS Grade | For Kaiser test. |

| KCN | ACS Grade | For Kaiser test. |

| Pyridine | ACS Grade | For Kaiser test. |

Experimental Workflow: A Step-by-Step Protocol

The synthesis of Z-Phe-Phe-Phe-OH can be logically divided into four main stages: resin preparation and first amino acid loading, iterative peptide chain elongation, N-terminal capping with Z-Phe-OH, and final cleavage and purification.

Diagram: SPPS Workflow for Z-Phe-Phe-Phe-OH

Caption: Workflow for the solid-phase synthesis of Z-Phe-Phe-Phe-OH.

Stage 1: Resin Preparation and First Amino Acid Loading

-

Resin Swelling: Place the Wang resin in a reaction vessel. Add DCM and allow the resin to swell for 30 minutes with gentle agitation. Drain the DCM and wash the resin three times with DMF.

-

First Amino Acid Coupling: Dissolve Fmoc-Phe-OH (3 eq. to resin capacity), HOBt (3 eq.), and DIC (3 eq.) in a minimal amount of DMF. Add this solution to the swollen resin and agitate at room temperature for 2-4 hours. The use of HOBt is crucial to minimize racemization during the esterification to the Wang resin.[6]

-

Washing: After the coupling, drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x) to remove any unreacted reagents.

-

Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, treat the resin with a solution of acetic anhydride and DIPEA in DMF (10:5:85 v/v/v) for 30 minutes. This prevents the formation of deletion sequences in subsequent steps. Wash the resin as in the previous step.

-

Confirmation of Loading: A small sample of the resin can be cleaved with TFA, and the released Fmoc-Phe-OH can be quantified by UV-Vis spectroscopy to determine the loading efficiency.

Stage 2: Iterative Peptide Chain Elongation (Synthesis of H-Phe-Phe-Wang Resin)

This stage involves a repeating cycle of Fmoc deprotection and amino acid coupling.[1]

Deprotection Step:

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate for 5 minutes, then drain the solution.

-

Repeat the piperidine treatment for an additional 15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5x) to remove all traces of piperidine.

Coupling Step:

-

In a separate vial, pre-activate the next amino acid, Fmoc-Phe-OH (3 eq.), by dissolving it with HBTU (2.9 eq.) and DIPEA (6 eq.) in DMF. HBTU is a highly efficient coupling reagent that minimizes side reactions.[7]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

In-Process Monitoring: The Kaiser Test

After each coupling step, it is essential to confirm the completion of the reaction. The Kaiser test is a highly sensitive colorimetric assay for detecting free primary amines.

-

Take a small sample of resin beads (1-2 mg) and place them in a small test tube.

-

Wash the beads with ethanol.

-

Add 2-3 drops each of the following reagents:

-

Reagent A: 5 g ninhydrin in 100 mL ethanol.

-

Reagent B: 80 g phenol in 20 mL ethanol.

-

Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine.

-

-

Heat the test tube at 100-110°C for 5 minutes.[3]

-

Interpretation of Results:

-

Yellow/Colorless beads: Complete coupling (no free primary amines).

-

Blue/Purple beads: Incomplete coupling (free primary amines present). If the test is positive, the coupling step should be repeated.

-

Stage 3: N-Terminal Capping with Z-Phe-OH

-

After the successful coupling of the second phenylalanine residue and subsequent Fmoc deprotection (confirmed by a positive Kaiser test), the resin-bound dipeptide (H-Phe-Phe-Wang Resin) is ready for the final coupling step.

-

Couple Z-Phe-OH (3 eq.) using the same HBTU/DIPEA activation and coupling protocol as described in Stage 2.

-

After the coupling reaction, perform a Kaiser test. A negative result (yellow/colorless beads) indicates the successful capping of the N-terminus with the Z-group.

-

Thoroughly wash the final peptide-resin with DMF (3x), DCM (3x), and MeOH (3x), and then dry it under vacuum for several hours.

Stage 4: Cleavage, Precipitation, and Purification

This is a critical stage where the peptide is cleaved from the resin, and the final product is isolated.

-

Cleavage: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). TIS acts as a scavenger to trap the reactive carbocations generated during cleavage.

-

Add the cleavage cocktail to the dried peptide-resin in a reaction vessel (approximately 10 mL per gram of resin).

-

Allow the reaction to proceed at room temperature for 1.5-2 hours with occasional swirling. Note: Due to the potential lability of the Z-group, it is advisable to perform a small-scale test cleavage first and analyze the product by HPLC to determine the optimal cleavage time.

-

Peptide Precipitation: Filter the resin and collect the TFA filtrate. Wash the resin twice with a small volume of fresh TFA.

-

Combine the filtrates and add the solution dropwise to a 10-fold volume of ice-cold diethyl ether to precipitate the crude peptide.

-

Isolation: Centrifuge the suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether twice more to remove residual scavengers and dissolved organic impurities.

-

Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Purification by RP-HPLC

The crude peptide will likely contain small amounts of impurities, including potentially some of the fully deprotected Phe-Phe-Phe-OH. Purification is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Column: A C18 column is generally suitable for peptides of this nature.

-

Mobile Phase:

-

A: 0.1% TFA in water

-

B: 0.1% TFA in acetonitrile (ACN)

-

-

Gradient: A linear gradient from 5% to 95% B over 30-40 minutes is a good starting point for method development.

-

Detection: UV detection at 220 nm and 280 nm.

The fractions corresponding to the main product peak should be collected, pooled, and lyophilized to obtain the final purified Z-Phe-Phe-Phe-OH as a white powder. The identity and purity of the final product should be confirmed by mass spectrometry and analytical HPLC.

Conclusion

This application note details a robust and reliable protocol for the solid-phase synthesis of Z-Phe-Phe-Phe-OH. By employing a hybrid Fmoc and Z-group protection strategy and paying careful attention to the in-process monitoring and final cleavage conditions, researchers can successfully synthesize this N-terminally protected tripeptide. The provided step-by-step guide, coupled with the rationale behind the chosen reagents and conditions, empowers scientists to confidently undertake this synthesis and adapt the methodology for other custom peptides.

References

-

Aapptec Peptides. Cleavage from Wang Resin. [Link]

- Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.

-

Aapptec. How to Synthesize a Peptide. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). [Link]

-

Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Aapptec. Monitoring of Peptide Coupling and Capping; Coupling Tests. [Link]

-

ResearchGate. (2023, June 9). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?[Link]

-

Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin. [Link]

-

Royal Society of Chemistry. Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

- Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. In: Beyermann, M. (eds) Peptide Synthesis. Methods in Molecular Biology, vol 1146. Humana Press, New York, NY.

-

YouTube. (2016, October 2). Solid Phase Peptide Synthesis Hands On Procedures from swelling resin to HPLC & MS analysis. [Link]

- Aguilar, M. I. (2004). HPLC Analysis and Purification of Peptides. In: Cutrecasas, P. (eds) The Protein Protocols Handbook. Humana Press, Totowa, NJ.

- Góngora-Benítez, M., et al. (2014). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 19(8), 11956-11973.

-

Aapptec Peptides. Coupling Reagents. [Link]

- Albericio, F., et al. (2008). Handles for Fmoc Solid-Phase Synthesis of Protected Peptides. Chemical Reviews, 108(6), 2051-2078.

-

Analytical Chemistry. (2023, October 13). Quantitative and Nondestructive Colorimetric Amine Detection Method for the Solid-Phase Peptide Synthesis as an Alternative to the Kaiser Test. [Link]

-

MilliporeSigma. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

-

PubChem. General TFA cleavage of the Trp-containing peptide synthesized on Wang resin. [Link]

-

CDN. Peptide Cleavage from Resin Protocol. [Link]

-

Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

ResearchGate. (2014, February 10). How can I get a proper HPLC for hydrophobic peptide?[Link]

-

ResearchGate. (2025, October 16). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?[Link]

-

Journal of Chemical Education. (2026, January 15). Greener Solid Phase Peptide Synthesis: Improved Procedure for Distributed Drug Discovery in Undergraduate Laboratories. [Link]

- Aguilar, M. I. (2003). HPLC of Peptides and Proteins. In: Walker, J.M. (eds) The Protein Protocols Handbook. Humana Press, Totowa, NJ.

-

RSC Publishing. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. [Link]

-

Merck Millipore. Novabiochem® Coupling reagents. [Link]

-

Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

-

Harvard Apparatus. The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. [Link]

-

SciELO México. (2016). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

-

YouTube. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. [Link]

Sources

- 1. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. peptide.com [peptide.com]

- 4. researchgate.net [researchgate.net]

- 5. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

- 7. peptide.com [peptide.com]

Application Note: Solvent-Switch Assembly of Z-Phe-Phe-Phe-OH Nanostructures

[1]

Executive Summary

The self-assembly of short aromatic peptides is a cornerstone of modern bionanotechnology. While the dipeptide Z-Phe-Phe-OH (Z-FF) is the canonical reference for forming nanotubes and hydrogels, its tri-phenylalanine analogue, Z-Phe-Phe-Phe-OH (Z-F3) , presents enhanced hydrophobic density and pi-stacking capability. This guide details the Solvent-Switch Method (also known as solvent-exchange or reprecipitation), a kinetic control strategy used to trigger the transition of Z-F3 from molecularly dissolved monomers to supramolecular architectures (nanofibers, vesicles, or hydrogels).

Unlike thermodynamic cooling methods, the solvent-switch offers precise control over nanostructure morphology by manipulating the rate of polarity change, making it ideal for encapsulating hydrophobic drugs or creating metastable hydrogels.

Mechanistic Insight: Why Z-F3 Assembles

The self-assembly of Z-F3 is driven by a delicate balance of non-covalent forces, significantly amplified by the third phenylalanine residue compared to Z-FF.

-

-

-

Hydrogen Bonding: The peptide backbone forms intermolecular H-bonds, typically driving

-sheet-like arrangements that elongate into fibers. -

The Solvent-Switch Trigger:

-

State A (Good Solvent): In HFIP or DMSO, the solvent molecules solvate the hydrophobic domains, preventing aggregation. The peptide exists as monomers or small oligomers.

-

State B (Bad Solvent): Upon adding water (highly polar), the entropic cost of hydrating the hydrophobic Z-F3 surface becomes prohibitive. The molecules rapidly aggregate to bury their hydrophobic faces, leading to nucleation and growth.

-

Graphviz Diagram: The Solvent-Switch Mechanism

The following diagram illustrates the kinetic pathway from monomer to supramolecular structure.

Figure 1: Kinetic pathway of Z-F3 self-assembly triggered by solvent polarity shift.

Materials and Reagents

| Component | Specification | Purpose |

| Z-Phe-Phe-Phe-OH | >95% Purity (HPLC) | Self-assembling building block. |

| HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) | Reagent Grade | "Eraser" solvent to break pre-existing aggregates. |

| DMSO (Dimethyl Sulfoxide) | Anhydrous, >99.9% | Primary stock solvent; compatible with cell culture. |

| Ultra-pure Water | 18.2 MΩ·cm | The "trigger" solvent (non-solvent). |

| PBS (Phosphate Buffered Saline) | 1X, pH 7.4 | Physiological trigger for biological applications. |

Critical Note on Solubility: Z-F3 is significantly more hydrophobic than Z-FF. While Z-FF is soluble in ethanol at moderate concentrations, Z-F3 often requires DMSO or HFIP for true molecular dissolution at concentrations >5 mg/mL.

Experimental Protocol

Phase 1: Preparation of Monomeric Stock Solution

Goal: To ensure the peptide is truly dissolved and free of "seed" aggregates that could cause batch-to-batch variability.

-

Weighing: Weigh 10 mg of Z-Phe-Phe-Phe-OH powder into a glass vial.

-

Dissolution (The "Erasure" Step):

-

Option A (Standard): Dissolve in 100

L of DMSO . Vortex vigorously for 30 seconds. -

Option B (High Precision): Dissolve in HFIP first to completely monomerize, then evaporate the HFIP and redissolve in DMSO. This removes any history of solid-state packing.

-

-

Concentration Check: This yields a stock concentration of 100 mg/mL .

-

Filtration: Filter through a 0.22

m PTFE syringe filter to remove dust/undissolved particles.

Phase 2: The Solvent-Switch (Assembly Trigger)

Goal: To induce controlled precipitation into ordered structures.

Method A: Rapid Injection (For Nanospheres/Vesicles) Best for drug delivery vehicles.

-

Place 990

L of Water in a glass vial. Stir magnetically at 1000 RPM. -

Rapidly inject 10

L of the Z-F3 DMSO stock into the vortex of the water. -

Result: The solution will turn opalescent immediately. This indicates the formation of kinetically trapped nanospheres.

-

Aging: Stop stirring after 1 minute. Let sit undisturbed. Over 24 hours, spheres may reorganize into short fibers.

Method B: Slow Dilution (For Hydrogels/Fibrils) Best for tissue scaffolds.

-

Place 100

L of Z-F3 DMSO stock in a vial. -

Add Water dropwise (10

L every 30 seconds) with gentle swirling, until the ratio reaches 50:50 (v/v) or higher. -

Result: A viscous gel or precipitate forms. The slower transition allows thermodynamic stacking into long, rigid fibers.

-

Final Concentration: 0.5 - 2.0 wt% is typically required for a self-supporting gel.

Summary of Solvent Ratios

| Final DMSO % (v/v) | Water % (v/v) | Predicted Morphology | Opacity |

| 1 - 5% | 95 - 99% | Nanospheres / Vesicles | High (Milky) |

| 20 - 50% | 50 - 80% | Nanofibers / Hydrogel | Low to Medium (Translucent) |

| >80% | <20% | Solvated Monomers | Clear |

Characterization & Validation

To confirm the assembly, use the following workflow:

-

Visual Inspection: Invert the vial. If the substance does not flow, it is a hydrogel.

-

TEM (Transmission Electron Microscopy):

-

Deposit 5

L of the assembled solution onto a carbon-coated copper grid. -

Wick excess liquid after 60 seconds.

-

Stain with 1% Uranyl Acetate for 30 seconds (Negative Staining).

-

Expectation: Dark background with bright fibers (width 10-100 nm).

-

-

Circular Dichroism (CD):

-

Monitor the transition from random coil (monomer) to

-sheet. -

Signal: Look for a positive peak around 195 nm and a negative peak at 218 nm (indicative of

-sheets), often shifted due to aromatic interactions.

-

Troubleshooting

-

Problem: Visible white chunks instead of a gel.

-

Cause: Mixing was too slow or the final concentration was too low (Phase separation > Self-assembly).

-

Fix: Increase peptide concentration or use Method A (Rapid Injection) to create nuclei, then let them grow.

-

-

Problem: Solution remains clear.

-

Cause: Solvent ratio is incorrect (too much DMSO).

-

Fix: Add more water to reach at least 70% water content.

-

References

-

Gazit, E. (2007). Self-assembled peptide nanostructures: the design of molecular building blocks and their technological utilization. Chemical Society Reviews, 36(8), 1263-1269. Link

-

Adler-Abramovich, L., & Gazit, E. (2014). The physical properties of supramolecular peptide assemblies: from building block association to technological applications.[1][2][3][4] Chemical Society Reviews, 43(20), 6881-6893. Link

-

Draper, E. R., & Adams, D. J. (2017). Low-molecular-weight gels: The state of the art. Chem, 3(3), 390-410. Link

-

Brown, N., et al. (2018). Tuning the properties of diphenylalanine hydrogels by solvent switching. Soft Matter, 14, 5622-5630. Link

-

Tang, C., et al. (2022). Z-Phe-Phe-Phe-OH as a specific inhibitor of membrane fusion.[5][6][7] Science Advances, 8(12). (Contextual citation for Z-F3 availability and hydrophobicity). Link

Sources

- 1. Self-Assembly Dipeptide Hydrogel: The Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Polymorphism in a Self-Assembled Tri-Aromatic Peptide System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti–phagocytosis-blocking repolarization-resistant membrane-fusogenic liposome (ARMFUL) for adoptive cell immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

fabricating piezoelectric sensors using Z-Phe-Phe-Phe-OH

Part 1: Executive Summary & Material Logic

The Shift to Protected Tripeptides While Diphenylalanine (FF) has long been the "fruit fly" of peptide nanotechnology, its practical application is often limited by thermal instability and mechanical fragility. This protocol focuses on Z-Phe-Phe-Phe-OH (Z-FFF-OH) , a structural evolution that incorporates a Benzyloxycarbonyl (Z) protecting group and an additional phenylalanine residue.

Why Z-FFF-OH?

-

Enhanced Stacking: The Z-group provides an additional aromatic anchor, promoting robust

stacking interactions that stabilize the self-assembled crystal lattice. -

Non-Centrosymmetric Packing: The tripeptide assembly inherently adopts a polar, non-centrosymmetric space group (typically monoclinic

or hexagonal), which is the crystallographic prerequisite for piezoelectricity. -

Processability: Unlike shorter peptides that may aggregate randomly, Z-FFF-OH exhibits a controlled "monomer-to-nanotube" transition when mediated by fluorinated solvents (HFIP), allowing for highly reproducible sensor fabrication.

Part 2: Mechanism of Action (The "Why")

The piezoelectric effect in Z-FFF-OH arises from the collective polarization of hydrogen bond networks running along the axis of self-assembled nanotubes.

Self-Assembly Pathway:

-

Monomerization: In Hexafluoroisopropanol (HFIP), the peptide exists as discrete monomers or small oligomers.

-

Nucleation: Upon exposure to a polar anti-solvent (e.g., Water or Methanol vapor), the hydrophobic aromatic side chains cluster to minimize solvent exposure.

-

Elongation: Intermolecular Hydrogen bonds (N-H...O) form a "zipper" along the backbone, driving the growth of high-aspect-ratio nanotubes.

-

Polarization: The unidirectional alignment of peptide dipoles within these tubes generates a macroscopic net dipole moment.

Figure 1: The hierarchical self-assembly pathway of Z-FFF-OH from disordered monomer to crystalline piezoelectric nanotube.

Part 3: Detailed Fabrication Protocol

Phase A: Precursor Solution Preparation

Objective: Create a homogeneous, monomeric stock solution to ensure uniform film growth.

| Parameter | Specification | Causality / Rationale |

| Solute | Z-Phe-Phe-Phe-OH (98%+) | High purity is critical; impurities act as defect sites, killing the piezoelectric response. |